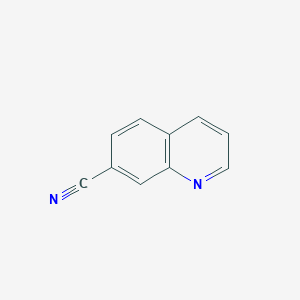

7-Cyanchinolin

Übersicht

Beschreibung

Quinoline-7-carbonitrile is a chemical compound used in proteomics research applications . It has a molecular formula of C10H6N2 and a molecular weight of 154.17 .

Synthesis Analysis

Quinoline and its derivatives can be synthesized from α,β-unsaturated aldehydes . The synthesis of quinoline derivatives includes methods that reduce reaction time with increased yield, fulfilling the green chemistry principles . These methods include synthesis by microwave, using clay or other catalysts that can be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of Quinoline-7-carbonitrile was confirmed by various methods such as 1H and 13C NMR, FTIR, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

Quinoline derivatives show significant results through different mechanisms. They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness . El-Gamal et al. synthesized quinoline-carbonitrile derivatives and found them to be promising antibacterial lead compounds by varying substitutions at position 6 .Physical And Chemical Properties Analysis

Quinoline-7-carbonitrile is widely used in scientific research due to its unique properties and molecular structure. It has been used as a corrosion inhibitor for N80 steel in oil-well acidizing .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Arzneimittelsynthese und -entwicklung

Chinolin-Derivate, einschließlich 7-Cyanchinolin, sind in der medizinischen Chemie von entscheidender Bedeutung. Aufgrund ihrer bioaktiven Eigenschaften dienen sie als wichtige Gerüste für die Arzneimittelforschung. Diese Verbindungen werden häufig bei der Synthese von Medikamenten eingesetzt, die auf verschiedene Krankheiten abzielen, darunter Malaria, Krebs und bakterielle Infektionen . Die strukturelle Vielseitigkeit von this compound ermöglicht die Herstellung zahlreicher Analoga, wodurch das Potenzial für die Entdeckung neuer Therapeutika erweitert wird.

Pflanzenschutzmittel: Pestizide und Herbizide

In der Landwirtschaft werden Chinolin-Derivate zur Entwicklung von Pflanzenschutzmitteln wie Pestiziden und Herbiziden eingesetzt . Diese Verbindungen können so konzipiert werden, dass sie bestimmte Schädlinge oder Pflanzenpathogene bekämpfen, wodurch die Ernteerträge gesteigert und Nahrungsressourcen geschützt werden. Die Nitrilgruppe in this compound kann modifiziert werden, um die Wirksamkeit und Selektivität dieser Pflanzenschutzmittel zu verbessern.

Organische Synthese: Katalysatoren und Reagenzien

This compound wird in der organischen Synthese als Katalysator und Reagenz eingesetzt . Seine einzigartigen chemischen Eigenschaften erleichtern verschiedene Reaktionen, darunter Kupplungsreaktionen und Cyclisierungsprozesse. Dies macht es zu einem unschätzbaren Werkzeug für Chemiker, die komplexe organische Moleküle effizient aufbauen möchten.

Industrielle Chemie: Farbstoffe und Farbmittel

Die Struktur der Verbindung ist vorteilhaft für die Synthese von Farbstoffen und Farbmitteln, die in der Textil- und Druckindustrie verwendet werden . Chinolin-Derivate können ein breites Farbspektrum liefern und sind aufgrund ihrer Stabilität und leuchtenden Farbtöne bei der Herstellung von pH-Indikatoren und Lebensmittelfarbstoffen von entscheidender Bedeutung.

Photovoltaikanwendungen: Solarzellen

Chinolin-Derivate, einschließlich this compound, zeigen vielversprechendes Potenzial für die Entwicklung von Solarzellen der dritten Generation, wie z. B. Polymer-Photovoltaikzellen und Farbstoffsolarzellen (DSSCs) . Ihre Fähigkeit, Licht zu absorbieren und in elektrische Energie umzuwandeln, macht sie für den Einsatz in der Solarzellentechnologie geeignet, was möglicherweise zu effizienteren und kostengünstigeren Solarmodulen führt.

Grüne Chemie: Nachhaltige Synthesemethoden

Die Synthese von Chinolin-Derivaten, einschließlich this compound, wurde an die Prinzipien der grünen Chemie angepasst . Methoden wie mikrowellengestützte Synthese, lösungsmittelfreie Reaktionen und die Verwendung recycelbarer Katalysatoren minimieren die Umweltbelastung und verbessern die Nachhaltigkeit chemischer Prozesse.

Wirkmechanismus

Target of Action

Quinoline-7-carbonitrile, like many quinoline derivatives, has been found to have a diverse spectrum of biological activities . The primary targets of quinoline derivatives include c-Met, VEGF (vascular endothelial growth factor), and EGF (epidermal growth factor) receptors . These receptors are pivotal targets for the activation of important carcinogenic pathways .

Mode of Action

Quinoline derivatives interact with their targets through various mechanisms. They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness

Biochemical Pathways

The interaction of quinoline derivatives with their targets affects important carcinogenic pathways, specifically the Ras/Raf/MEK and PI3K/AkT/mTOR pathways . These signaling cascades are closely connected and regulate survival processes in the cell, such as proliferation, apoptosis, differentiation, and angiogenesis .

Pharmacokinetics

The optimization of quinoline derivatives for improved pharmacokinetic properties is a common focus in drug development .

Result of Action

The result of Quinoline-7-carbonitrile’s action at the molecular and cellular level is likely to be similar to other quinoline derivatives. These compounds have been reported to strongly activate cell apoptosis and inhibit tumor growth through various mechanisms

Action Environment

The synthesis of quinoline derivatives often involves green and clean methods, such as microwave synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . These methods aim to produce more sustainable chemical processes, which may indirectly influence the action of the resulting compounds.

Safety and Hazards

When handling Quinoline-7-carbonitrile, it is recommended to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Also, avoid ingestion and inhalation. Ensure adequate ventilation and keep containers tightly closed in a dry, cool, and well-ventilated place .

Zukünftige Richtungen

Quinoline and its derivatives have a wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The primary focus of future research could be to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety .

Eigenschaften

IUPAC Name |

quinoline-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMHIFNNCZPJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C#N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625033 | |

| Record name | Quinoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67360-38-7 | |

| Record name | Quinoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

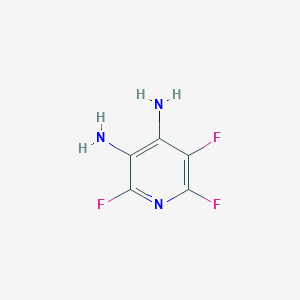

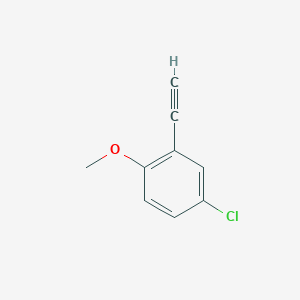

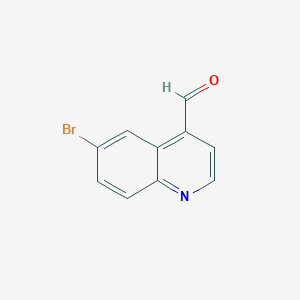

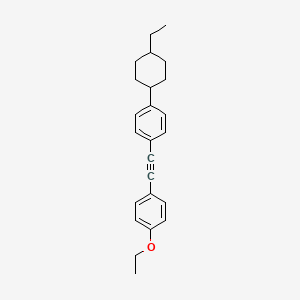

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1':3',1''-Terphenyl]-2-ylboronic acid](/img/structure/B1602909.png)

![[1-(2,3-Dihydroxypropyl)-5-methyl-2-propan-2-ylcyclohexyl] hydrogen carbonate](/img/structure/B1602912.png)